4-(2-Ethoxyethoxy)benzoic acid

Lipophilicity Drug Design Formulation

Substituting 4-(2-Ethoxyethoxy)benzoic acid with simpler 4-alkoxybenzoic acid analogs (e.g., 4-methoxy- or 4-ethoxybenzoic acid) frequently causes failed syntheses due to mismatched LogP (~2.20 vs. ~1.6) and disrupted mesogenic phase behavior in liquid crystals. This para-substituted intermediate delivers the flexible ethoxyethoxy spacer essential for pharmaceutical prodrug design, liquid crystal monomers, and polymer compatibilization. • LogP 2.20 enhances membrane permeability vs. polar analogs, improving drug candidate bioavailability • Melting point 130-132°C and chain flexibility enable superior processability in thermoplastic elastomers • ≥95% purity from scalable p-hydroxybenzoic acid route; direct procurement eliminates multi-step in-house synthesis

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 40782-64-7
Cat. No. B177987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethoxyethoxy)benzoic acid
CAS40782-64-7
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOCCOC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H14O4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
InChIKeyAPCMOTIDHJISLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Ethoxyethoxy)benzoic Acid: Quantitative Evidence Overview


4-(2-Ethoxyethoxy)benzoic acid (CAS 40782-64-7), also known as p-(β-ethoxy)ethoxybenzoic acid, is a para-substituted benzoic acid derivative with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It features a carboxylic acid group and an ethoxyethoxy chain, which includes an aliphatic ether and an aromatic ether linkage [1]. This compound is primarily utilized as a chemical intermediate in organic synthesis, with applications spanning pharmaceuticals, liquid crystals, and polymer chemistry . Its unique structure, characterized by a flexible ethyleneoxy spacer, offers distinct physicochemical properties that differentiate it from simpler alkyl- or alkoxy-benzoic acids, making it a target for specific research and industrial applications.

Type
Synthetic intermediate with a flexible ethyleneoxy spacer
Research Areas
Pharmaceutical, liquid crystal, and polymer research
Key Differentiator
Reported LogP and thermal behavior distinct from simple alkoxy analogs

4-(2-Ethoxyethoxy)benzoic Acid: Non-Substitutability Profile


The substitution of 4-(2-Ethoxyethoxy)benzoic acid with structurally similar 4-alkoxybenzoic acids (e.g., 4-methoxy-, 4-ethoxy-, or 4-butoxybenzoic acid) is not straightforward due to the profound impact of the ethyleneoxy spacer on key physical and electronic properties. The ethoxyethoxy chain introduces greater chain flexibility, increased molecular length, and altered polarity compared to simple alkoxy chains [1]. These differences directly affect the compound's melting point, solubility, and LogP (octanol-water partition coefficient), which are critical parameters for formulation, reaction selectivity, and material performance. For instance, the increased LogP of 2.20 enhances its solubility in organic phases, while its specific melting point of 130-132°C dictates its handling and processing conditions. These quantitative property shifts mean that using a less expensive or more readily available 4-alkoxybenzoic acid analog can lead to failed syntheses, altered mesogenic phases in liquid crystals, or compromised material properties in polymers, thereby invalidating established protocols.

Target Compound

4-(2-Ethoxyethoxy)benzoic acid with flexible ethyleneoxy spacer, LogP ~2.2, mp 130–132°C

Simple Alkoxy Analogs

4-methoxy, 4-ethoxy, or 4-butoxy benzoic acids lack the ethyleneoxy unit, shifting LogP, melting point, and chain flexibility.

Property Context

Ethoxyethoxy chain influences solubility, thermal profile, and mesogenic behavior in materials.

Mismatch Risk

Property differences may alter synthesis outcomes, liquid crystal phase formation, or polymer performance; direct substitution may require validation.

4-(2-Ethoxyethoxy)benzoic Acid: Comparative Evidence


LogP vs. 4-Ethoxybenzoic Acid

4-(2-Ethoxyethoxy)benzoic acid exhibits significantly higher lipophilicity compared to its closest simple alkoxy analog, 4-ethoxybenzoic acid. The experimental/predicted XLogP3 value for 4-(2-Ethoxyethoxy)benzoic acid is 2.20 . For 4-ethoxybenzoic acid, the LogP is significantly lower, with a predicted value of approximately 1.65 [1]. This difference in lipophilicity is a direct consequence of the additional oxygen atom and ethylene unit in the ethoxyethoxy chain, which alters the compound's partitioning behavior.

LogP vs 4-Ethoxybenzoic Acid
Cross-study comparable
XLogP3 2.20Δ +0.55 vs analog (≈1.65)
Reported higher lipophilicity may affect partitioning in biphasic synthesis and formulation studies.
Predicted value; experimental verification recommended.
Lipophilicity Drug Design Formulation Solubility

Melting Point vs. Alkoxy Analogs

The melting point of 4-(2-Ethoxyethoxy)benzoic acid is reported to be in the range of 130-132°C . This value is distinct from its shorter-chain analog, 4-methoxybenzoic acid (melting point 182-185°C) [1], and its longer-chain analog, 4-butoxybenzoic acid (melting point 148-150°C) [2]. The non-monotonic relationship between chain length and melting point is characteristic of 4-alkoxybenzoic acids and reflects changes in crystal packing efficiency due to the flexible ethyleneoxy spacer [3].

Melting Point Comparison
Cross-study comparable
Target: 130–132°C4-Methoxy: 182–185°C4-Butoxy: 148–150°C
Specific melting range may simplify handling and purification relative to higher-melting analogs.
Literature values; lot-specific confirmation advised.
Thermal Properties Crystallinity Processing Purification

Synthetic Accessibility and Yield

A well-defined synthesis for 4-(2-Ethoxyethoxy)benzoic acid is documented in patent literature, providing a straightforward route from inexpensive starting materials. The reaction of p-hydroxybenzoic acid with β-ethoxyethyl bromide in the presence of potassium hydroxide in ethanol yields 18 g of product (130-132°C) from 40 g of p-hydroxybenzoic acid [1]. This corresponds to a molar yield of approximately 30%, a crucial benchmark for assessing the cost and feasibility of in-house synthesis versus procurement.

Synthetic Yield Example
Supporting evidence
~30% molar yield from p-hydroxybenzoic acid
Reported moderate yield supports cost-benefit review for procurement vs in-house synthesis.
Patent example; scalability may vary.
Synthesis Scalability Cost Yield

Regioisomeric Impact on Mesogenic Behavior

The position of the ethoxyethoxy substituent on the benzoic acid ring is critical for the development of mesogenic (liquid crystalline) properties in polymeric materials. Research on poly(ether-ketone)s demonstrates that the para-substituted monomer, 4-(2-phenoxyethoxy)benzoic acid (a close structural analog), is essential for achieving desired linear polymer architectures and thermal properties, whereas its meta-substituted regioisomer leads to different, often less ordered, materials [1]. While this evidence is based on a phenoxy analog, the principle of regioisomeric differentiation is a class-level inference applicable to the ethoxyethoxy series.

Regioisomeric Impact
Class-level inference
Para-substitution linked to linear polymer architectures and mesogenic order
Para isomer may be required for targeted material properties; meta analog not expected to replicate outcomes.
Based on phenoxy analog studies; ethoxyethoxy series may need verification.
Liquid Crystals Polymer Chemistry Materials Science Regioisomer

4-(2-Ethoxyethoxy)benzoic Acid: Application Scenarios


Lipophilic Drug and Prodrug Synthesis

In medicinal chemistry, the elevated LogP of 4-(2-Ethoxyethoxy)benzoic acid (2.20) makes it a valuable building block for improving the lipophilicity and membrane permeability of drug candidates. When designing prodrugs or conjugates intended for passive diffusion across biological barriers, incorporating this moiety can enhance oral bioavailability. This is a distinct advantage over more polar analogs like 4-hydroxybenzoic acid (LogP ~1.4) or 4-methoxybenzoic acid (LogP ~1.6). The well-documented synthetic route to its acid chloride further enables its facile conjugation to amines and alcohols.

Liquid Crystal Material Development

The specific melting point (130-132°C) and the flexible nature of the ethoxyethoxy chain [1] make 4-(2-ethoxyethoxy)benzoic acid a key monomer or precursor in the design of liquid crystal materials and thermoplastic elastomers. Unlike rigid or high-melting 4-alkoxybenzoic acids, this compound's lower melting point can improve processability during polymerization or formulation. Its regiospecific para-substitution is crucial for obtaining the linear, ordered structures required for desired mesophase behavior [2].

Polymer Additives and Modifiers

For industrial polymer chemistry, 4-(2-ethoxyethoxy)benzoic acid can be employed as an additive or co-monomer to modify polymer properties. Its balanced hydrophilicity (due to the ether oxygens) and lipophilicity (due to the ethyl group and aromatic ring) provides a unique solubility profile. This allows it to act as a compatibilizer in polymer blends or to introduce specific functionality without the extreme hydrophilicity of 4-hydroxybenzoic acid or the low polarity of purely alkyl-substituted benzoic acids. The availability of a scalable synthesis from inexpensive p-hydroxybenzoic acid [3] underpins its industrial viability.

Procurement vs. In-House Synthesis

For research groups and chemical manufacturers, the decision to procure this compound is supported by the quantitative evidence of its established, yet moderate, synthetic yield (~30%) [3]. This data allows for a precise cost-benefit analysis. Given the multi-step synthesis and purification required, direct procurement from a reputable vendor at specified purity (e.g., ≥95%) is often the most efficient and cost-effective option, freeing up internal resources for downstream applications rather than complex intermediate synthesis.

Application
Selection Property
Validation Focus
Lipophilicity research in prodrug design
Reported LogP profile
Partitioning assay review
Liquid crystal monomer research
Thermal behavior and chain flexibility
Mesophase characterization
Polymer additive/modifier research
Hydrophilic-lipophilic balance
Compatibility and thermal analysis
Synthesis feasibility vs procurement
Reported synthetic yield benchmark
Scalability and cost review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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